molecular formula C18H11ClN4O2 B252634 2-chloro-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)nicotinamide

2-chloro-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)nicotinamide

Cat. No. B252634
M. Wt: 350.8 g/mol
InChI Key: CQPZDXMAVSEYJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)nicotinamide, also known as JNJ-1930942, is a novel small molecule inhibitor that has been widely studied for its potential therapeutic applications. This compound has shown promising results in preclinical studies and has been identified as a potential drug candidate for the treatment of various diseases.

Mechanism of Action

2-chloro-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)nicotinamide is a selective and potent inhibitor of the protein kinase CK1ε, which plays a crucial role in regulating various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting CK1ε, 2-chloro-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)nicotinamide can disrupt the signaling pathways that are involved in the development and progression of various diseases.
Biochemical and Physiological Effects:
2-chloro-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)nicotinamide has been shown to have significant biochemical and physiological effects in preclinical studies. It can induce cell cycle arrest and apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce the activity of various signaling pathways involved in disease development and progression.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2-chloro-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)nicotinamide is its selectivity and potency as a CK1ε inhibitor, which makes it a valuable tool for studying the role of CK1ε in various cellular processes. However, its limitations include its low solubility and bioavailability, which can affect its efficacy in vivo.

Future Directions

There are several potential future directions for the study of 2-chloro-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)nicotinamide, including:
1. Further preclinical studies to evaluate its efficacy in various disease models.
2. Development of more potent and selective CK1ε inhibitors based on the structure of 2-chloro-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)nicotinamide.
3. Investigation of the role of CK1ε in other diseases and cellular processes.
4. Clinical trials to evaluate the safety and efficacy of 2-chloro-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)nicotinamide as a potential therapeutic agent.
In conclusion, 2-chloro-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)nicotinamide is a novel small molecule inhibitor that has shown promising results in preclinical studies for its potential therapeutic applications in various diseases. Its selectivity and potency as a CK1ε inhibitor make it a valuable tool for studying the role of CK1ε in disease development and progression. Further research is needed to fully understand its potential as a therapeutic agent.

Synthesis Methods

The synthesis of 2-chloro-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)nicotinamide involves a multi-step process that includes the reaction of 2-chloronicotinoyl chloride with 3-(1,3-oxazolo[4,5-b]pyridin-2-yl)aniline to form an intermediate product, which is then reacted with 3-aminophenylboronic acid to yield the final product.

Scientific Research Applications

2-chloro-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)nicotinamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Preclinical studies have shown that this compound has potent anti-tumor activity and can inhibit the growth of various cancer cell lines. It has also been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.

properties

Product Name

2-chloro-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)nicotinamide

Molecular Formula

C18H11ClN4O2

Molecular Weight

350.8 g/mol

IUPAC Name

2-chloro-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]pyridine-3-carboxamide

InChI

InChI=1S/C18H11ClN4O2/c19-15-13(6-2-8-20-15)17(24)22-12-5-1-4-11(10-12)18-23-16-14(25-18)7-3-9-21-16/h1-10H,(H,22,24)

InChI Key

CQPZDXMAVSEYJN-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)NC(=O)C2=C(N=CC=C2)Cl)C3=NC4=C(O3)C=CC=N4

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=C(N=CC=C2)Cl)C3=NC4=C(O3)C=CC=N4

Origin of Product

United States

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